Benzaldehyden

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzaldehyde (C₇H₆O) is an organic compound consisting of a benzene ring with a formyl substituent. It is among the simplest aromatic aldehydes and one of the most industrially useful. Benzaldehyde is a colorless liquid with a characteristic almond-like odor and is commonly used in cherry-flavored sodas . It occurs naturally in many plants, including bitter almonds, and is a key component of essential oils extracted from the kernels of peaches, cherries, and apricots .

Synthetic Routes and Reaction Conditions:

Hydrolysis of Benzal Chloride: Benzal chloride is hydrolyzed to benzaldehyde at elevated temperatures using catalysts like silicon dioxide or aluminum oxide.

Oxidation of Toluene: Toluene is oxidized in the presence of catalysts to produce benzaldehyde.

Gatterman-Koch Reaction: Benzene or its derivatives are treated with carbon monoxide and hydrogen chloride in the presence of aluminum chloride to yield benzaldehyde.

Industrial Production Methods:

Liquid Phase Chlorination and Oxidation of Toluene: This is the primary industrial method for producing benzaldehyde.

Continuous Fractionation: Benzyl chloride and unreacted toluene are continuously fractionated and hydrolyzed to produce benzaldehyde.

Types of Reactions:

Oxidation: Benzaldehyde can be oxidized to benzoic acid.

Reduction: It can be reduced to benzyl alcohol.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, hydroxylamine, phenylhydrazine.

Major Products:

Benzoic Acid: Formed by oxidation.

Benzyl Alcohol: Formed by reduction.

Schiff Bases, Oximes, Hydrazones: Formed by nucleophilic addition.

Scientific Research Applications

Benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

Benzaldehyde exerts its effects primarily through its ability to undergo oxidation and reduction reactions. It is metabolized in the body to benzoic acid and benzyl alcohol, which are then excreted as glucuronic acid conjugates or hippuric acid . The compound can cross the placental barrier and is rapidly distributed in the blood and kidneys .

Comparison with Similar Compounds

Benzyl Alcohol: Similar in structure but contains a hydroxyl group instead of a formyl group.

Benzoic Acid: The oxidized form of benzaldehyde.

Cinnamic Aldehyde: Contains a phenyl group with an extended carbon chain and an aldehyde group.

Uniqueness: Benzaldehyde is unique due to its simple structure, characteristic almond-like odor, and its versatility in undergoing various chemical reactions. Its natural occurrence and industrial significance further distinguish it from other similar compounds .

Properties

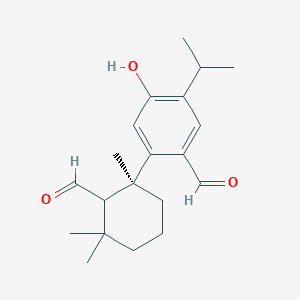

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-[(1S)-2-formyl-1,3,3-trimethylcyclohexyl]-4-hydroxy-5-propan-2-ylbenzaldehyde |

InChI |

InChI=1S/C20H28O3/c1-13(2)15-9-14(11-21)16(10-17(15)23)20(5)8-6-7-19(3,4)18(20)12-22/h9-13,18,23H,6-8H2,1-5H3/t18?,20-/m1/s1 |

InChI Key |

WFKAJHXRTWDPAT-ROPPNANJSA-N |

Isomeric SMILES |

CC(C)C1=C(C=C(C(=C1)C=O)[C@]2(CCCC(C2C=O)(C)C)C)O |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)C=O)C2(CCCC(C2C=O)(C)C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-Oxo-2-thioxo-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-3-yl]-propionic acid](/img/structure/B12434623.png)

![N-[(1Z)-1-chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12434635.png)

![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12434658.png)

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-(7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoate](/img/structure/B12434679.png)

![4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine](/img/structure/B12434687.png)

![Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate](/img/structure/B12434697.png)